2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine derivative. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen during the synthesis. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine derivative is often synthesized separately and then coupled with the thiazole ring using nucleophilic substitution reactions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The Boc group can be removed under acidic conditions to expose the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tools.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure but lacks the thiazole ring.
2-(6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl)acetic acid: Contains a pyridine ring instead of a thiazole ring.
Uniqueness
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid is unique due to the presence of both the thiazole ring and the piperazine moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(20)17-6-4-16(5-7-17)12-15-9-10(22-12)8-11(18)19/h9H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMHBRNLPPBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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